molecular formula C12H7Cl3 B12392077 2,2',5-Trichlorobiphenyl-3,4,4',6,6'-D5

2,2',5-Trichlorobiphenyl-3,4,4',6,6'-D5

Cat. No.: B12392077
M. Wt: 262.6 g/mol
InChI Key: DCMURXAZTZQAFB-QJLNLPRVSA-N
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Description

2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 is a stable isotope-labeled compound, specifically a deuterated form of 2,2’,5-Trichlorobiphenyl. This compound is used extensively in scientific research due to its unique properties and applications in various fields .

Preparation Methods

The synthesis of 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 involves the introduction of deuterium atoms into the biphenyl structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts under specific reaction conditions. Industrial production methods often involve the use of high-purity deuterium gas and specialized equipment to ensure the incorporation of deuterium atoms at the desired positions .

Chemical Reactions Analysis

2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions often involve reagents like sodium iodide in acetone or other polar solvents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of polychlorinated biphenyls (PCBs).

    Biology: Employed in studies involving the metabolism and environmental fate of PCBs.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of PCBs in biological systems.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific receptors and enzymes, influencing their activity. The deuterium atoms in the compound can also affect its pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated analogs .

Comparison with Similar Compounds

2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 can be compared with other similar compounds, such as:

    2,4,5-Trichlorobiphenyl: Another polychlorinated biphenyl with different chlorine substitution patterns.

    2,2’,4-Trichlorobiphenyl: A compound with chlorine atoms at different positions on the biphenyl rings.

    2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-D5: A deuterated analog with a different substitution pattern

The uniqueness of 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 lies in its specific deuterium labeling, which provides distinct advantages in research applications, particularly in studies involving the tracking and quantification of PCBs.

Properties

Molecular Formula

C12H7Cl3

Molecular Weight

262.6 g/mol

IUPAC Name

1,4-dichloro-2-(2-chloro-4,6-dideuteriophenyl)-3,5,6-trideuteriobenzene

InChI

InChI=1S/C12H7Cl3/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H/i2D,3D,5D,6D,7D

InChI Key

DCMURXAZTZQAFB-QJLNLPRVSA-N

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)Cl)C2=C(C(=C(C(=C2[2H])Cl)[2H])[2H])Cl)[2H]

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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